molecular formula C17H20N2O3S B12444200 Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate

Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate

Cat. No.: B12444200
M. Wt: 332.4 g/mol
InChI Key: NIKPKWWPJJQSPU-UHFFFAOYSA-N
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Description

Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a propanoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the methoxyphenyl group, and the esterification to form the propanoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and methoxyphenyl-containing molecules. These compounds share structural features with Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate but may differ in their specific functional groups or overall molecular architecture.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities. This compound’s distinct structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-enylamino)-1,3-thiazol-5-yl]propanoate

InChI

InChI=1S/C17H20N2O3S/c1-4-11-18-17-19-16(12-5-7-13(21-2)8-6-12)14(23-17)9-10-15(20)22-3/h4-8H,1,9-11H2,2-3H3,(H,18,19)

InChI Key

NIKPKWWPJJQSPU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)NCC=C)CCC(=O)OC

Origin of Product

United States

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